One of the primary applications of 1,2-Benzenediboronic Acid Bis(pinacol) Ester is in Suzuki-Miyaura coupling reactions []. This powerful palladium-catalyzed cross-coupling reaction allows the formation of carbon-carbon bonds between an aryl or vinyl boronic acid and a variety of organic electrophiles. 1,2-Benzenediboronic Acid Bis(pinacol) Ester serves as a versatile building block in these reactions due to the presence of two boronate ester groups positioned at the 1,2-positions of the benzene ring. This allows for the introduction of two aryl or vinyl groups onto a target molecule in a single step []. The pinacol ester groups (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) on the boron atoms enhance the reactivity and stability of the molecule compared to free boronic acids [].
Here's an example of how 1,2-Benzenediboronic Acid Bis(pinacol) Ester can be used in a Suzuki-Miyaura coupling reaction:
,2-Benzenediboronic Acid Bis(pinacol) Ester is also employed in the synthesis of various organic materials with specific properties. These materials can include:
1,2-Benzenediboronic Acid Bis(pinacol) Ester is a boronic acid derivative with the molecular formula C₁₈H₂₈B₂O₄ and a molecular weight of 330.03 g/mol. It appears as a white to orange crystalline powder and has a melting point of approximately 116 °C . This compound is notable for its two boron atoms, which confer unique reactivity and properties, making it valuable in various chemical applications.
The synthesis of 1,2-Benzenediboronic Acid Bis(pinacol) Ester typically involves:
1,2-Benzenediboronic Acid Bis(pinacol) Ester has diverse applications:
Interaction studies involving 1,2-Benzenediboronic Acid Bis(pinacol) Ester focus on its reactivity with various substrates in organic synthesis. These studies often explore its ability to form stable complexes with different functional groups, which can be crucial for understanding its behavior in synthetic pathways. Additionally, research into its interactions with biological molecules could reveal insights into its potential therapeutic applications .
Several compounds exhibit structural and functional similarities to 1,2-Benzenediboronic Acid Bis(pinacol) Ester. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
1,4-Benzenediboronic Acid Bis(pinacol) Ester | Boronic Acid Derivative | Different positional isomer; used similarly in coupling reactions. |
Phenylboronic Acid | Simple Boronic Acid | Lacks the ester functionality; used in similar reactions but less sterically hindered. |
4-(Dimethylamino)phenylboronic Acid | Amino-substituted Boronic Acid | Exhibits different reactivity due to amine group; potential for biological activity. |
These compounds share functionalities related to boron chemistry but differ in their steric and electronic properties, which influence their reactivity and applications.